molecular formula C15H24O6Rh B088046 Rhodium(III) acetylacetonate CAS No. 14284-92-5

Rhodium(III) acetylacetonate

Cat. No.: B088046
CAS No.: 14284-92-5
M. Wt: 403.25 g/mol
InChI Key: MBVAQOHBPXKYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium(III) acetylacetonate is a coordination complex with the chemical formula Rh(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents. The compound is known for its D₃-symmetry and is widely used in various fields due to its unique properties .

Mechanism of Action

Target of Action

Rhodium(III) acetylacetonate, also known as Rh(acac)3, is primarily used as a catalyst in various chemical reactions . It targets specific organic compounds, such as ketones, secondary alcohols, and amines, and facilitates their transformation through alkylation .

Mode of Action

Rh(acac)3 interacts with its targets by acting as an efficient catalyst for the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . This interaction results in the formation of new compounds, thereby altering the original molecular structure of the targets.

Biochemical Pathways

Rh(acac)3 affects the biochemical pathways involved in the synthesis of Rh nanocrystals, preparation of highly phosphorescent complexes for organic light-emitting devices, and the formation of Rh2P nanocrystals supported on carbon (Rh2P/C) . The downstream effects of these pathways include the production of new materials with potential applications in catalysis, organic electronics, and nanoparticle research .

Pharmacokinetics

It’s known that rh(acac)3 is a solid compound that is soluble in organic solvents

Result of Action

The molecular and cellular effects of Rh(acac)3’s action primarily involve the transformation of target molecules. For instance, it can catalyze the α-alkylation of ketones, β-alkylation of secondary alcohols, and the alkylation of amines with primary alcohols . These transformations result in the formation of new compounds, thereby altering the original molecular structure of the targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rh(acac)3. For example, the presence of other compounds in the reaction environment can affect the catalytic activity of Rh(acac)3 . Additionally, Rh(acac)3 decomposes at high temperatures (260 °C or 500 °F) , indicating that temperature is a crucial environmental factor for its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(III) acetylacetonate is typically prepared by reacting rhodium(III) chloride hydrate (RhCl₃(H₂O)₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction proceeds as follows: [ \text{RhCl}_3(\text{H}_2\text{O})_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Rh}(\text{C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in an organic solvent, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Rhodium(III) acetylacetonate undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to form rhodium(I) complexes.

    Substitution: Ligands in the complex can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.

Major Products:

Scientific Research Applications

Rhodium(III) acetylacetonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃): Similar in structure but with iridium as the central metal.

    Palladium(II) acetylacetonate (Pd(C₅H₇O₂)₂): Contains palladium and has different catalytic properties.

    Platinum(II) acetylacetonate (Pt(C₅H₇O₂)₂): Contains platinum and is used in different catalytic applications.

Uniqueness: Rhodium(III) acetylacetonate is unique due to its high catalytic activity and stability. It is particularly effective in hydrogenation and hydroformylation reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

14284-92-5

Molecular Formula

C15H24O6Rh

Molecular Weight

403.25 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

MBVAQOHBPXKYMF-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Rh+3]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh]

Key on ui other cas no.

14284-92-5

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodium(III) acetylacetonate
Reactant of Route 2
Reactant of Route 2
Rhodium(III) acetylacetonate
Reactant of Route 3
Rhodium(III) acetylacetonate
Reactant of Route 4
Rhodium(III) acetylacetonate
Reactant of Route 5
Reactant of Route 5
Rhodium(III) acetylacetonate
Reactant of Route 6
Rhodium(III) acetylacetonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.